molecular formula C21H15ClN2O3S B2557684 (E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide CAS No. 941971-13-7

(E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide

Cat. No. B2557684
CAS RN: 941971-13-7
M. Wt: 410.87
InChI Key: RNPJEYYXVZXIGL-MDZDMXLPSA-N
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Description

The compound “(E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide” is a chemical compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran scaffold, a 2-chlorophenyl group, and a thiazol-2-yl group . The presence of these groups may contribute to the compound’s biological activity.

Scientific Research Applications

Herbicidal Activity

Acrylamide derivatives, particularly those with chloro- and thiazolyl- substituents, have been investigated for their potential as herbicides. For example, compounds exhibiting a similar structural motif have shown good herbicidal activities by inhibiting photosystem II (PSII) electron transport, a critical process in plant photosynthesis. This indicates that (E)-3-(2-chlorophenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acrylamide could be explored for herbicidal properties, potentially offering a novel approach to controlling weed growth in agricultural settings (Wang et al., 2004).

Cytotoxic Activity

Acrylamide derivatives linked with various heterocyclic and aromatic moieties have been synthesized and evaluated for cytotoxic activities against human cancer cell lines. These compounds act as tubulin polymerization inhibitors, suggesting a mechanism of action by disrupting the mitotic spindle formation, thereby inhibiting cancer cell division. This aspect of research demonstrates the potential of acrylamide derivatives, including this compound, in the development of new anticancer agents (Kamal et al., 2014).

Molecular Imprinting

Acrylamides serve as functional monomers in the synthesis of molecularly imprinted polymers (MIPs), which are engineered to have specific binding sites for a target molecule. This application is significant in developing selective adsorbents, sensors, and separation media. The specific interactions between the acrylamide functional groups and the target molecules allow for the selective recognition and binding, indicating the utility of such compounds in creating tailored molecular recognition systems (Popov et al., 2009).

Antimicrobial Activity

Certain acrylamide derivatives, particularly those containing benzofuran and thiazole moieties, have been synthesized and screened for antimicrobial activity. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential in the development of new antimicrobial agents. Research in this area highlights the importance of structural modifications in enhancing antimicrobial potency and spectrum (Ravi et al., 2012).

Future Directions

Benzofuran-based compounds, such as this one, have been identified as promising structures in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Future research in this area may focus on developing new therapeutic agents using these structures .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-26-17-8-4-6-14-11-18(27-20(14)17)16-12-28-21(23-16)24-19(25)10-9-13-5-2-3-7-15(13)22/h2-12H,1H3,(H,23,24,25)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPJEYYXVZXIGL-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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